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Compound of Interest

Compound Name: NCGC00247743

Cat. No.: B2816918

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of analogs of
NCGC00247743, identified as 4-(2-adamantyl)-N,N-diethylquinoline-2-carboxamide. The
provided methodologies are intended to guide researchers in the preparation of novel
derivatives for further investigation in drug discovery and development. The protocols are
based on established synthetic routes for quinoline carboxamides and are adaptable for the
creation of a diverse library of analogs.

Introduction

NCGCO00247743 is a chemical compound with the systematic name 4-(2-adamantyl)-N,N-
diethylquinoline-2-carboxamide. The quinoline scaffold is a prominent heterocyclic motif found
in a wide range of biologically active compounds and approved drugs. The incorporation of a
rigid and lipophilic adamantyl group at the 4-position and a diethylcarboxamide group at the 2-
position suggests potential for unique pharmacological properties. The synthesis of analogs of
NCGCO00247743 can enable the exploration of structure-activity relationships (SAR) and the
identification of novel therapeutic agents.

Chemical Structure of NCGC00247743

o |[UPAC Name: 4-(2-adamantyl)-N,N-diethylquinoline-2-carboxamide
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e Molecular Formula: C24H30N20

e PubChem CID: 5273604

Proposed Synthetic Pathway

The synthesis of NCGC00247743 and its analogs can be achieved through a multi-step
process starting from commercially available materials. A plausible retrosynthetic analysis
suggests the disconnection of the amide bond and the quinoline core. A common and effective
method for constructing the quinoline ring is the Doebner-von Miller reaction or a related
cyclization strategy.

A proposed forward synthesis is outlined below:

2.Adamantanone Doebner-von Miller Reaction
| 4-(2-Adamantyl)quinoline-2-carboxylic ac\d) Acid activation
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Caption: Proposed synthetic pathway for NCGC00247743.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Adamantyl)quinoline-2-
carboxylic acid (Intermediate D)
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This protocol describes the synthesis of the key quinoline carboxylic acid intermediate via a
Doebner-von Miller type reaction.

Materials:

2-Adamantanone

e Aniline

e Pyruvic acid

e Ethanol

e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

» Dichloromethane

e Magnesium sulfate (MgSOa)

e Rotary evaporator

o Magnetic stirrer with heating plate
o Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve 2-adamantanone (1.0 eq) and aniline (1.0 eq) in ethanol.

To this solution, add pyruvic acid (1.1 eq) dropwise while stirring at room temperature.

Add concentrated HCI (catalytic amount) to the reaction mixture.

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).
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» After completion, cool the reaction mixture to room temperature and neutralize with a 10%
NaOH solution until the pH is approximately 8-9.

o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers, dry over anhydrous MgSOea, filter, and concentrate under
reduced pressure using a rotary evaporator.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization to afford pure 4-(2-adamantyl)quinoline-2-carboxylic acid.

Protocol 2: Synthesis of 4-(2-Adamantyl)-N,N-
diethylquinoline-2-carboxamide (NCGC00247743)

This protocol details the final amide coupling step to yield the target compound.
Materials:

e 4-(2-Adamantyl)quinoline-2-carboxylic acid (from Protocol 1)
e Thionyl chloride (SOCI2) or Oxalyl chloride

e Dichloromethane (DCM), anhydrous

» Diethylamine

» Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

» Saturated sodium bicarbonate solution

e Brine

e Magnesium sulfate (MgSOa)

» Rotary evaporator

o Magnetic stirrer
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o Standard laboratory glassware
Procedure:

Suspend 4-(2-adamantyl)quinoline-2-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-
dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the suspension at 0 °C.
Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution
of gas ceases and the solution becomes clear.

Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure.
Dissolve the resulting crude acid chloride in anhydrous DCM.

In a separate flask, dissolve diethylamine (1.2 eq) and a non-nucleophilic base such as
triethylamine or DIPEA (1.5 eq) in anhydrous DCM.

Add the acid chloride solution dropwise to the diethylamine solution at O °C.

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor
the reaction by TLC.

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x
30 mL) and brine (1 x 30 mL).

Dry the organic layer over anhydrous MgSOua, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to yield pure NCGC00247743.

Synthesis of Analogs

The provided synthetic route is amenable to the generation of a library of analogs by modifying
the starting materials.
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Starting Material Modification

[ Vary Adamantyl Group
(
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Caption: Workflow for the synthesis and evaluation of NCGC00247743 analogs.

Data Presentation: Proposed Analog Library and

Characterization

The following table structure is recommended for organizing the data for a library of

synthesized analogs.
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R? & R? Biological
R* (at ) ..
L (Amine . . Activity
Analog ID Quinoline- . Yield (%) Purity (%)
2) Substituent (e.g., ICso,
s) HM)
NCGC00247 . To be
2-Adamantyl Diethyl e.g., 65 e.g., >98 )
743 determined
Analog-1 1-Adamantyl Diethyl
Analog-2 Cyclohexyl Diethyl
Analog-3 Phenyl Diethyl
Analog-4 2-Adamantyl Dimethyl
Analog-5 2-Adamantyl Piperidinyl
Analog-6 2-Adamantyl Morpholinyl
6-Chloro-2-
Analog-7 Diethyl
adamantyl

Potential Signhaling Pathways and Research
Applications

While the specific biological target and mechanism of action of NCGC00247743 are not yet

publicly disclosed, the quinoline core is a known pharmacophore that interacts with a variety of

biological targets. Based on its structure, potential areas of investigation could include:

e Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against cancer cell

lines. The lipophilic adamantyl group may enhance cell membrane permeability and

interaction with intracellular targets.

¢ lon Channel Modulation: The rigid, cage-like structure of the adamantyl group is found in

drugs that modulate ion channels, such as amantadine.

e Enzyme Inhibition: The quinoline scaffold can be found in various enzyme inhibitors,

including kinase inhibitors.
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The diagram below illustrates a general workflow for investigating the biological activity of the
synthesized analogs.

. . Primary Screening . I Secondary Assays A
(Synthesmed Analog Library (e.g., Cell Viability Assays) Hit Idenuflcallonj ((e.g., Target-based assays, Mechanism of Action studies) Lead Optimization
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Caption: General workflow for the biological evaluation of NCGC00247743 analogs.

Conclusion

This document provides a comprehensive guide for the synthesis and potential evaluation of
analogs of NCGC00247743. The outlined protocols and workflows are designed to be
adaptable and to serve as a foundation for researchers to explore the chemical space around
this novel scaffold. The systematic synthesis and screening of analogs will be crucial in
elucidating the structure-activity relationships and unlocking the therapeutic potential of this
compound class.

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
NCGC00247743 Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2816918#synthesis-of-ncgc00247743-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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